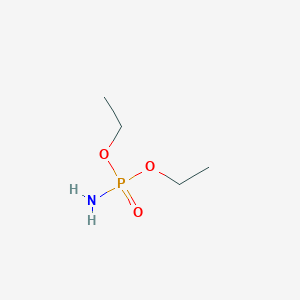
Diethylphosphoramidat
Übersicht
Beschreibung
Diethylphosphoramidate (DEP) is an organophosphorus compound that is widely used in scientific research as a reagent or catalyst in organic synthesis. It is a colorless, odorless, and relatively stable liquid that is soluble in most organic solvents and can be used in a variety of applications. DEP is also known as diethylphosphoramidic acid and is represented by the chemical formula (C2H5)2PN(O)(OH).
Wissenschaftliche Forschungsanwendungen
Synthese von Phosphoramidaten
Diethylphosphoramidat wird bei der Synthese von Phosphoramidaten verwendet. Die synthetischen Wege lassen sich in sechs Kategorien einteilen: Salzeliminierung, oxidative Kreuzkupplung, Azid, Reduktion, Hydrophosphinierung und Phosphoramidat-Aldehyd-Dienophil (PAD) .
Chemischer Kriegsführungssimulans
This compound kann als Reagenz verwendet werden, das die tatsächlichen chemischen Kampfstoffe nachahmt oder imitiert . Dies ermöglicht es Forschern, die Auswirkungen und Gegenmaßnahmen dieser Stoffe auf sichere Weise zu untersuchen.
Herstellung von α-Aminoalkylphosphonaten
This compound kann bei der Herstellung von α-Aminoalkylphosphonaten über eine dreikomponentige Mannich-Typ-Reaktion verwendet werden . Diese Verbindungen haben ein breites Anwendungsspektrum in der pharmazeutischen Chemie und der Medikamentenentwicklung.
Biologisches Toxin
This compound ist ein chemisches und biologisches Toxin. Es wird berichtet, dass sein Nachweis auf sehr niedrigem Niveau mit der Oberflächenverstärkten Raman-Spektroskopie (SERS) möglich ist . Dies kann bei der Umweltüberwachung und forensischen Untersuchungen nützlich sein.
Untersuchung von Organophosphorverbindungen
This compound ist eine Organophosphorverbindung, die für das Vorhandensein einer einzigen kovalenten Bindung zwischen dem tetrakoordinierten P(V)-Atom und dem N(III)-Atom bekannt ist . Es wird für die Untersuchung dieser Art von Verbindungen verwendet, die in verschiedenen Lebensprozessen wichtig sind.
Biologische Energiespeicherung
Moleküle mit P-N-Bindungen, wie this compound, kommen in einer Vielzahl von biologisch aktiven Naturprodukten vor . Sie werden als Quellen für gespeicherte Energie bei Wirbellosen und Wirbeltieren verwendet .
Wirkmechanismus
Target of Action
Diethyl phosphoramidate, also known as Diethylphosphoramidate, is a chemical and biological toxin . It is often used as a reagent that mimics or imitates actual chemical warfare agents . .
Biochemical Pathways
Diethyl phosphoramidate may be involved in the synthesis of α-aminoalkyl phosphonates, via a three-component Mannich type reaction . .
Result of Action
As a chemical and biological toxin, it is likely to have a broad range of effects on cellular function .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Diethyl phosphoramidate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of mechanisms .
Cellular Effects
The effects of Diethyl phosphoramidate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Diethyl phosphoramidate exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Diethyl phosphoramidate can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Diethyl phosphoramidate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Diethyl phosphoramidate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Diethyl phosphoramidate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Diethyl phosphoramidate and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[amino(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQILDHFZKTBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147773 | |
| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1068-21-9 | |
| Record name | Diethyl phosphoramidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphoramidate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl Phosphoramidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL PHOSPHORAMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA4HUR5BZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Diethylphosphoramidate in materials science?
A1: Diethylphosphoramidate serves as a precursor for synthesizing novel materials with desirable properties. For instance, it's a key component in creating flame-retardant and water-oil repellent coatings for textiles. Researchers have successfully copolymerized Diethylphosphoramidate with other acrylate monomers to produce fluorinated phosphorus-containing acrylic copolymers. These copolymers, when applied to cotton fabric, exhibit excellent water and oil repellency, indicated by high contact angles with water (145°) and n-dodecane (110°) [, ]. Additionally, the treated fabrics demonstrate improved flame retardancy [, ].
Q2: How is Diethylphosphoramidate used in organic synthesis?
A2: Diethylphosphoramidate acts as a versatile reagent in various organic reactions. Notably, it plays a crucial role in synthesizing novel tetrahydropyridine phosphonate derivatives, a class of compounds with potential pharmaceutical applications []. In these reactions, catalyzed by ceric ammonium nitrate (CAN), Diethylphosphoramidate reacts with 1,3-dicarbonyl compounds and aromatic aldehydes, leading to the formation of the desired products in a one-pot synthesis []. This method offers advantages such as high atom economy, good yields, and mild reaction conditions [].
Q3: Is Diethylphosphoramidate utilized in the development of thin film electrolytes for batteries?
A4: While not directly used, Diethylphosphoramidate plays a significant role in understanding the chemistry of related compounds used in thin film electrolytes. Research highlights the use of Diethylphosphoramidate alongside alkali tert-butoxides as precursors in the Atomic Layer Deposition (ALD) process for creating alkali phosphorous oxynitride thin films (APON, where A = Li, Na, K) []. These APON materials, particularly LiPON, are crucial for solid-state electrolytes in batteries. By studying the reaction mechanism of Diethylphosphoramidate in the LiPON ALD process using in-operando mass spectrometry, researchers gain valuable insight into the formation and properties of these materials []. This understanding can potentially lead to further development and optimization of thin film electrolytes for improved battery performance.
Q4: What is the molecular formula and weight of Diethylphosphoramidate?
A5: The molecular formula for Diethylphosphoramidate is C4H12NO3P, and its molecular weight is 153.12 g/mol [].
Q5: Are there commercially available derivatives of Diethylphosphoramidate?
A6: Yes, a derivative of Diethylphosphoramidate, specifically the N-metho-p-toluenesulfonate salt of 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide, is commercially available. This compound is synthesized using Diethylphosphoramidate as a starting material and finds applications as a coupling agent in peptide synthesis and in the preparation of sulfate esters from alcohols [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















